7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate
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Overview
Description
7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate: is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its molecular formula and weight, and it is often used in research and industrial applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate typically involves the reaction of 7-azabicyclo[2.2.1]heptan-1-ylmethanol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoammonium ions, while reduction can regenerate the original compound .
Scientific Research Applications
Chemistry: In chemistry, 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes and their role in biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: The compound is also used in industrial applications, such as the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The bicyclic structure of the compound allows it to fit into enzyme active sites, making it a valuable tool for studying enzyme function .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
9-Azabicyclo[3.3.1]nonane: A compound with a larger bicyclic structure and different reactivity.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A nitroxyl radical compound used in similar applications.
Uniqueness: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate is unique due to its specific bicyclic structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C9H15NO5 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c9-5-7-3-1-6(8-7)2-4-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
UHIAHMLALFYWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N2)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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